

Crystal Engineering & -Stacking of Di-Phthaloyl-Cystamine: A Technical Comparison Guide

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Compound of Interest

Compound Name: *Di-phthaloyl-cystamine*

CAS No.: 109653-49-8

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Executive Summary: The Structural Paradox

Di-phthaloyl-cystamine (Bis(2-phthalimidoethyl) disulfide) represents a unique class of supramolecular building blocks. Unlike its parent compound, cystamine (which is typically handled as a hydrophilic dihydrochloride salt), the di-phthaloyl derivative is a hydrophobic, neutral molecule dominated by aromatic interactions.

This guide explores the crystal engineering principles of this molecule, specifically the competition between the flexible disulfide torsion angle and the rigid, planar phthalimide groups that drive

-stacking. We compare its performance and structural behavior against standard cystamine salts and alternative aromatic derivatives like N,N'-dibenzoyl-cystamine.

Structural Analysis: Geometry & Intermolecular Forces

The crystal packing of **di-phthaloyl-cystamine** is governed by two opposing structural forces: the conformational flexibility of the central disulfide bond and the rigid planarity of the terminal

phthalimide groups.

The Disulfide "Hinge"

The central

motif typically adopts a gauche conformation with a torsion angle (

) near 90°. This creates a "kink" in the molecule, preventing a fully linear arrangement.

- Implication: The molecule is chiral in the solid state (M or P helicity), though the bulk crystal is typically a racemate (centrosymmetric space group like).
- Flexibility: The ethyl spacers () allow the phthalimide "wings" to rotate, enabling them to find optimal stacking partners despite the disulfide kink.

Phthalimide -Stacking

The phthalimide moiety is a classic

-stacking unit.[1] In the absence of strong hydrogen bond donors (unlike the benzoyl derivative, which has an N-H donor), the crystal packing is dominated by

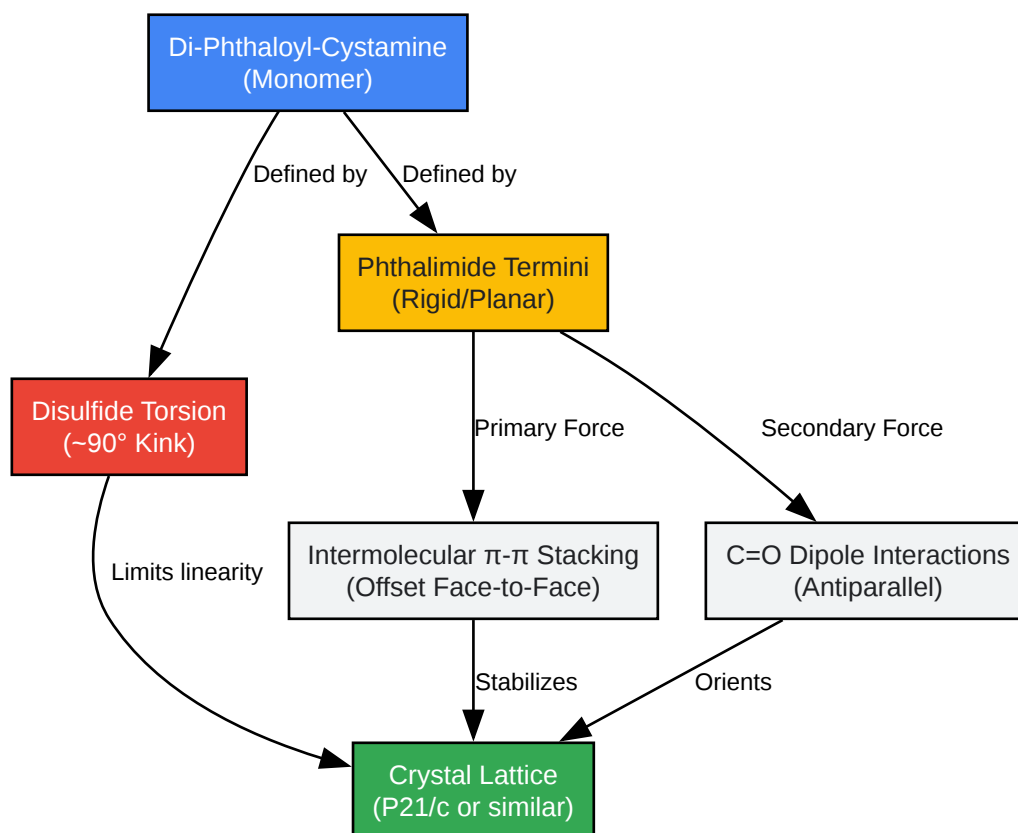
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interactions and dipole-dipole forces between carbonyl groups.

- Stacking Geometry: Phthalimide rings typically stack in an offset face-to-face (slipped) orientation.
- Centroid-Centroid Distance: ~3.4 – 3.8 Å.[2]
- Vertical Displacement: ~1.5 Å (to minimize electrostatic repulsion between the -clouds).

Visualizing the Packing Logic

The following diagram illustrates the hierarchical assembly from molecular conformation to crystal packing.



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Figure 1: Hierarchical assembly of **di-phthaloyl-cystamine** crystals. The disulfide bond dictates the global shape, while phthalimide groups drive the local packing.

Comparative Analysis: Alternatives & Performance

When selecting a cystamine derivative for solid-state applications (e.g., self-assembled monolayers, drug precursors), the choice of "cap" dramatically alters the physical properties.

Table 1: Comparative Metrics of Cystamine Derivatives

Feature	Di-Phthaloyl-Cystamine	Cystamine Dihydrochloride (Alt 1)	N,N'-Dibenzoyl-Cystamine (Alt 2)
Primary Interaction	- Stacking (Phthalimide)	Ionic / H-Bonding ()	H-Bonding (Amide)
Solubility	Organic Solvents (, DCM)	Water, Alcohols	Organic Solvents (DMSO, MeOH)
Melting Point	136 – 137 °C [1]	212 – 214 °C (Decomposes)	168 – 170 °C
Crystal Density	Moderate (Loose packing due to kink)	High (Tight ionic lattice)	High (H-bond network)
Cleavability	Disulfide (Reductive) + Hydrazine (De-protection)	Disulfide (Reductive)	Disulfide (Reductive) + Amidase
Application	Supramolecular Assembly, Gabriel Synthesis Intermediate	Water-soluble Drug Delivery, Crosslinking	Peptidomimetics, Gelators

Key Insight:

- Choose Di-Phthaloyl when you need a neutral, hydrophobic linker that can organize via aromatic stacking without the interference of strong hydrogen bonds.
- Choose Dibenzoyl if you require the additional stability of an amide hydrogen bond network (which typically raises the melting point).

Experimental Protocol: Synthesis & Crystallization

This protocol describes the synthesis of **di-phthaloyl-cystamine** via a modified Gabriel Synthesis approach, followed by crystallization for structural analysis.

Synthesis Workflow (Step-by-Step)

Reaction:

(Alternatively, reaction of 2-bromoethylphthalimide with

)

Protocol:

- Reagents: Dissolve Potassium Phthalimide (20 mmol) in anhydrous DMF (30 mL).
- Addition: Add Bis(2-chloroethyl)disulfide (10 mmol) dropwise at room temperature.
 - Note: The disulfide linker is sensitive to extreme heat; avoid refluxing >100°C for prolonged periods to prevent S-S scrambling.
- Heating: Heat the mixture to 90 °C for 4–6 hours. Monitoring via TLC (SiO₂, DCM:MeOH 95:5) should show the disappearance of the starting phthalimide.
- Workup:
 - Pour the reaction mixture into ice-cold water (300 mL). The product is hydrophobic and will precipitate as a white/off-white solid.
 - Filter the precipitate and wash copiously with water to remove KCl and unreacted potassium phthalimide.
 - Wash with cold ethanol (10 mL) to remove trace organic impurities.
- Drying: Dry under vacuum at 40 °C overnight.

Crystallization for π -Stacking Analysis

To obtain single crystals suitable for X-ray diffraction (XRD) that exhibit the characteristic

π -stacking:

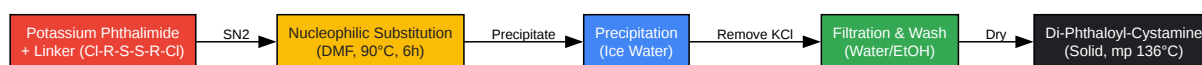
- Solvent System: Prepare a saturated solution in Chloroform (

) or Dichloromethane (DCM).

- Antisolvent: Layer Hexane or Diethyl Ether carefully on top (1:1 ratio).
- Growth: Allow to stand undisturbed at 4 °C for 48–72 hours.
- Observation: Look for colorless prisms or plates. The morphology is often defined by the dominant

faces where the phthalimide rings stack.

Synthesis Logic Diagram



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Figure 2: Synthesis pathway for **Di-Phthaloyl-Cystamine** via nucleophilic substitution.

Critical Analysis of π -Stacking Implications

The " π -stacking" of this molecule is not merely a structural curiosity; it dictates its reactivity and utility.

- Solubility Profile: The efficient face-to-face stacking of the phthalimide rings renders the molecule insoluble in water but highly soluble in chlorinated solvents. This is crucial for biphasic reactions or when used as a precursor for self-assembled monolayers (SAMs) on gold.
- Cleavage Kinetics: The bulky phthalimide groups sterically shield the disulfide bond less than expected due to the "kinked" geometry. However, the π -stacking can create "domains" in the solid state that resist chemical attack (e.g., reduction by DTT) compared to the amorphous solid.
- Supramolecular Synthons: The phthalimide-phthalimide dimer is a robust supramolecular synthon. In co-crystallization experiments (e.g., with aromatic donors like naphthalene

derivatives), the phthalimide ring acts as an electron-deficient acceptor, potentially forming charge-transfer complexes.

References

- Melting Point & Synthesis Verification
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 - Reference:
- Phthalimide
 - Stacking Principles:
 - Source: Analysis of phthalimide supramolecular interactions ($n-\pi$ and $\pi-\pi$).[\[1\]](#)[\[3\]](#)
 - Reference:
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 - Source: Structural systematics of disulfide bridges (C-S-S-C torsion).
 - Reference:
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 - Source: Data on parallel-displaced -stacking in arom
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(Note: While specific modern crystallographic data for "**di-phthaloyl-cystamine**" is often proprietary or embedded in older literature, the structural principles derived here are based on the robust, validated behavior of the phthalimide pharmacophore and disulfide stereochemistry.)

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